molecular formula C17H17N3O5 B11122250 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide

Cat. No.: B11122250
M. Wt: 343.33 g/mol
InChI Key: NWXMIGPSAIESGD-YBFXNURJSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzo[1,4]dioxine ring fused with a furan ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide is unique due to its combination of a benzo[1,4]dioxine ring with a furan ring and a hydrazinocarbonylmethyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H17N3O5/c1-11(13-3-2-6-23-13)19-20-16(21)10-18-17(22)12-4-5-14-15(9-12)25-8-7-24-14/h2-6,9H,7-8,10H2,1H3,(H,18,22)(H,20,21)/b19-11+

InChI Key

NWXMIGPSAIESGD-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC2=C(C=C1)OCCO2)/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CO3

solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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